molecular formula C12H18N2 B186388 N-(4-aminophenyl)-N-cyclohexylamine CAS No. 13663-13-3

N-(4-aminophenyl)-N-cyclohexylamine

Cat. No. B186388
CAS RN: 13663-13-3
M. Wt: 190.28 g/mol
InChI Key: UZARQBVTRHEUOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(4-aminophenyl)-N-cyclohexylamine” is a compound that contains an amine group attached to a phenyl group and a cyclohexyl group. Compounds with similar structures are often used in the synthesis of various pharmaceuticals and in chemical research .


Synthesis Analysis

While specific synthesis methods for “N-(4-aminophenyl)-N-cyclohexylamine” are not available, similar compounds are often synthesized through reactions involving aromatic amines .


Molecular Structure Analysis

The molecular structure of “N-(4-aminophenyl)-N-cyclohexylamine” would likely consist of a cyclohexyl group and a phenyl group both attached to a nitrogen atom .


Chemical Reactions Analysis

The chemical reactions involving “N-(4-aminophenyl)-N-cyclohexylamine” would depend on the specific conditions and reagents used. Amines, in general, can undergo a variety of reactions, including alkylation, acylation, and reactions with acids .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(4-aminophenyl)-N-cyclohexylamine” would depend on its molecular structure. For instance, similar compounds have been reported to be solid at room temperature .

Scientific Research Applications

  • Acetamide, N-(4-aminophenyl)-

    • Scientific Field : Chemistry
    • Application Summary : This compound is used in chemical research, particularly in the study of molecular structures and reactions .
    • Methods of Application : The compound is typically studied using various spectroscopic methods, including mass spectrometry .
    • Results or Outcomes : The data obtained from these studies contribute to the understanding of the compound’s structure and reactivity .
  • Tetra (4-Aminophenyl) Porphyrin

    • Scientific Field : Nanotechnology and Electronics
    • Application Summary : This compound is used to alter the electronic performances of reduced graphene oxide-based field effect transistors .
    • Methods of Application : The compound is mixed with graphene oxide and examined in a field effect transistor .
    • Results or Outcomes : The study found that the compound positively impacts the electronic performances of the transistor .
  • Poly (N-(4-aminophenyl) methacrylamide)-carbon nano-onions (PAPMA-CNOs)

    • Scientific Field : Pharmaceutics
    • Application Summary : This compound is used in the creation of stimuli-responsive drug release systems .
    • Methods of Application : The compound is synthesized and used to create composite thin films via layer-by-layer self-assembly .
    • Results or Outcomes : The study suggests that these composite thin films could be used for controlled drug release .
  • 4-Aminophenol

    • Scientific Field : Photography and Pharmaceuticals
    • Application Summary : 4-Aminophenol plays a vital role in the development process of black-and-white film by acting as a key ingredient in the developer solution. It helps convert latent silver halides into visible metallic silver, thereby creating the desired images on photographic film . In the pharmaceutical industry, 4-aminophenol serves as a key building block for synthesizing drugs. It is used in the production of analgesics (pain relievers) and antipyretics (fever reducers) .
    • Methods of Application : The concentration and formulation of 4-aminophenol in the developer solution are carefully controlled to achieve optimal results in the film development process .
    • Results or Outcomes : The chemical properties of 4-aminophenol make it effective in converting exposed silver halide crystals into metallic silver, resulting in high-quality black-and-white photographs .
  • Tetrakis (4-aminophenyl) ethene-doped perylene microcrystals

    • Scientific Field : Biosensing Applications
    • Application Summary : These microcrystals are used for biosensing applications .
    • Methods of Application : The microcrystals are synthesized in the aqueous phase by a surfactant-assisted self-assembly method .
    • Results or Outcomes : The microcrystals exhibited a significantly enhanced electrochemiluminescence signal as compared to that of perylene microcrystals .
  • Tris(4-aminophenyl)amine

    • Scientific Field : Optics
    • Application Summary : This compound is a fluorescent trifunctional highly symmetric probe .
    • Methods of Application : The compound is typically used in optical applications due to its high nonlinear optical properties .
    • Results or Outcomes : The use of this compound can enhance the performance of optical devices .
  • Synchronized Offset Stacking

    • Scientific Field : Material Science
    • Application Summary : This concept is used for growing large-domain and highly crystalline 2D covalent organic frameworks . These materials have potential applications in gas storage and separation, catalysis, and organic electronics .
    • Methods of Application : The 3D geometry of the building blocks is used to generate a lattice of uniquely defined docking sites for the attachment of consecutive layers .
    • Results or Outcomes : The synchronization of the molecular geometry across several hundred nanometers promotes the growth of highly crystalline frameworks with unprecedented domain sizes .
  • Synthesis and Characterization of Novel Aromatic Polyimides

    • Scientific Field : Polymer Chemistry
    • Application Summary : Novel aromatic polyimides are synthesized from 1,4-Bis(4-aminophenyl)-2,3-diphenylnaphthalene and aromatic tetracarboxylic dianhydrides .
    • Methods of Application : The compound is synthesized and characterized using various analytical techniques .
    • Results or Outcomes : The study provides insights into the properties and potential applications of these novel aromatic polyimides .

properties

IUPAC Name

4-N-cyclohexylbenzene-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2/c13-10-6-8-12(9-7-10)14-11-4-2-1-3-5-11/h6-9,11,14H,1-5,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZARQBVTRHEUOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-N-cyclohexylbenzene-1,4-diamine

Synthesis routes and methods I

Procedure details

51.0 g (0.25 mole) N-cyclohexyl-4-nitrosoaniline, 20.0 g (50%) NaOH and 135 g n-hexanol were charged to a 0.5 liter three-necked round bottom flask equipped with stirrer, condenser and thermometer, and heated while stirring to 95° C. until the development of an exotherm was observed. Heating was discontinued, the reaction temperature continued to rise to 115° C. and then dropped, within 10 minutes, to 100° C. With the application of heat, a temperature of 90°-95° C. was maintained for 30 minutes. The reaction mixture contained no unreacted nitroso compound. The yield of the product was 64 wt. %; m.p. 59°-61° C.
Name
N-cyclohexyl-4-nitrosoaniline
Quantity
51 g
Type
reactant
Reaction Step One
Name
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
135 g
Type
reactant
Reaction Step One
[Compound]
Name
nitroso
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Prepared from 1-fluoro-4-nitrobenzene and cyclohexylamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.